molecular formula C17H18ClN3O3 B2780068 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097891-65-9

4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2780068
CAS No.: 2097891-65-9
M. Wt: 347.8
InChI Key: HTPZDMFMNJITGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Bakhite, Al‐Sehemi, and Yamada (2005) discusses the synthesis of novel pyrido and thieno pyrimidines, including related fused systems, which could have implications for developing new pharmaceuticals or materials with unique properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Computational and Structural Analysis

  • Ashfaq et al. (2020) reported on a DFT and single-crystal investigation of a novel co-crystal salt based on pyrimethamine, highlighting the importance of computational studies in understanding the stability and reactivity of pyrimidine derivatives (Ashfaq et al., 2020).

Non-Covalent Interactions

  • Zhang et al. (2018) synthesized thioureas derived from pyrimidine and analyzed their non-covalent interactions, which is crucial for understanding the molecular basis of drug action and designing more effective pharmaceuticals (Zhang et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have shown a marked increase in binding affinity to the dopamine d2 receptor and the 5-ht3 receptor . These receptors play crucial roles in the nervous system, with the dopamine D2 receptor involved in reward-motivated behavior and the 5-HT3 receptor playing a role in the modulation of the neurotransmitter serotonin.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (d2 and 5-ht3 receptors) by binding to them, thereby modulating their activity . This could result in changes in neurotransmission, potentially affecting behavior and mood.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-11-19-7-5-16(20-11)24-13-6-8-21(10-13)17(22)14-9-12(18)3-4-15(14)23-2/h3-5,7,9,13H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPZDMFMNJITGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.